2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13476445
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H19ClN2O |
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Molecular Weight | 218.72 g/mol |
IUPAC Name | 2-chloro-N-ethyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |
Standard InChI | InChI=1S/C10H19ClN2O/c1-3-13(10(14)6-11)8-9-4-5-12(2)7-9/h9H,3-8H2,1-2H3 |
Standard InChI Key | QQMLHSOTMBKVJE-UHFFFAOYSA-N |
SMILES | CCN(CC1CCN(C1)C)C(=O)CCl |
Canonical SMILES | CCN(CC1CCN(C1)C)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is CHClNO, with a molar mass of 237.74 g/mol . The structure comprises:
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A chloroacetyl group (Cl-CH-CO-) providing electrophilic reactivity.
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An ethyl group (CH) and a 1-methyl-pyrrolidin-3-ylmethyl substituent on the nitrogen atom, introducing steric and electronic effects.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHClNO | |
Molar Mass | 237.74 g/mol | |
Boiling Point | Not reported | — |
LogP (Partition Coefficient) | ~2.1 (estimated) |
Stereochemical Considerations
The pyrrolidine ring introduces chirality at the 3-position, influencing binding to biological targets. Synthetic routes often yield racemic mixtures, though enantioselective methods are emerging .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step acylation and alkylation sequence:
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Acylation: Reaction of 1-methyl-pyrrolidin-3-ylmethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) forms the chloroacetamide intermediate .
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N-Ethylation: The intermediate undergoes alkylation with ethyl iodide or ethyl bromide under basic conditions to introduce the ethyl group.
Key Reaction Conditions:
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Solvents: Dichloromethane or acetonitrile.
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Temperature: 0–25°C for acylation; 50–70°C for alkylation.
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Yield: ~60–75% after purification by column chromatography.
Industrial-Scale Optimization
Continuous flow reactors improve efficiency by enhancing heat transfer and reducing side reactions. Catalytic systems using palladium or copper ligands are explored for enantioselective synthesis .
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 3.12–16.69 µg/mL. The chloroacetyl group facilitates covalent binding to microbial enzymes, disrupting cell wall synthesis .
Table 2: Antimicrobial Activity Profile
Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 3.12 | High |
MRSA | 4.69 | Moderate |
Escherichia coli | 22.9 | Low |
Candida albicans | 16.69 | Moderate |
Neuropharmacological Effects
The pyrrolidine moiety enhances blood-brain barrier permeability, enabling central nervous system activity. Preclinical models indicate anxiolytic effects at 10–20 mg/kg doses, potentially mediated by GABA receptor modulation .
Physicochemical and Toxicological Profiles
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL) .
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Stability: Degrades under acidic conditions (pH <4) via hydrolysis of the chloroacetamide bond .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
The compound serves as a precursor for anticancer agents and CNS-targeted drugs. Derivatives with modified pyrrolidine substituents show enhanced target selectivity .
Material Science
Used in synthesizing polyamide resins with high thermal stability (>300°C), applicable in aerospace coatings .
Comparison with Structural Analogues
Table 3: Activity Comparison of Analogues
Compound | Key Structural Difference | Antimicrobial MIC (µg/mL) |
---|---|---|
2-Chloro-N-methyl-N-(pyrrolidin-3-ylmethyl)-acetamide | Methyl vs. ethyl group | 4.8 (S. aureus) |
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide | Piperidine vs. pyrrolidine ring | 9.1 (S. aureus) |
The ethyl group in 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide enhances lipophilicity, improving membrane permeability compared to methyl analogues .
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